2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a pyrazine ring, which is further substituted with a thiophene ring
Mechanism of Action
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via Suzuki cross-coupling reactions, using thiophene boronic acid and a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and thiophene rings, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted pyrazine and thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyrazine derivatives.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenecarboxamide share structural similarities with the thiophene ring.
Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine and 2-pyrazinecarboxamide are structurally related to the pyrazine ring.
Furan Derivatives: Compounds such as 2,5-dimethylfuran and 3-furancarboxamide are similar in structure to the furan ring.
Uniqueness
2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to the combination of its furan, thiophene, and pyrazine rings, along with the carboxamide group. This combination of functional groups and ring systems provides a unique set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-12(11(2)21-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-22-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGLYIOKZAMYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.